Cas no 79474-35-4 (2-Fluoro-4,5-dimethoxybenzoic acid)

2-Fluoro-4,5-dimethoxybenzoic acid is a fluorinated benzoic acid derivative featuring dimethoxy substituents at the 4- and 5-positions. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and binding affinity, while the dimethoxy groups contribute to electron-rich aromatic systems, facilitating further functionalization. Its well-defined structure and high purity make it suitable for precision applications, including the development of bioactive molecules and advanced materials. The compound's stability under standard conditions ensures reliable handling and storage, supporting its use in demanding synthetic workflows.
2-Fluoro-4,5-dimethoxybenzoic acid structure
79474-35-4 structure
Product Name:2-Fluoro-4,5-dimethoxybenzoic acid
CAS No:79474-35-4
MF:C9H9FO4
MW:200.163766622543
MDL:MFCD06208568
CID:1039906
PubChem ID:608285
Update Time:2025-06-09

2-Fluoro-4,5-dimethoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4,5-dimethoxybenzoic acid
    • 6-fluoroveratric acid
    • ANW-67947
    • Benzoic acid, 2-fluoro-4,5-dimethoxy-
    • CTK8C2180
    • SureCN1766160
    • DFGPPMUENMUUDV-UHFFFAOYSA-N
    • 2-Fluoro-4,5-dimethoxy-benzoic acid
    • 2423AC
    • RP25770
    • NE29467
    • 2-Fluoro-4,5-dimethoxybenzoic acid #
    • ST24040590
    • Z1416200910
    • 2-Fluoro-4,5-dimethoxybenzoic acid (ACI)
    • MDL: MFCD06208568
    • Inchi: 1S/C9H9FO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
    • InChI Key: DFGPPMUENMUUDV-UHFFFAOYSA-N
    • SMILES: O=C(C1C(F)=CC(OC)=C(OC)C=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Topological Polar Surface Area: 55.8

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2-Fluoro-4,5-dimethoxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:79474-35-4)2-Fluoro-4,5-dimethoxybenzoic acid
Order Number:A864851
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):262.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-4,5-dimethoxybenzoic acid

Professional Introduction to 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4)

2-Fluoro-4,5-dimethoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 79474-35-4, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 2-fluoro-4,5-dimethoxybenzoic acid include a benzene ring substituted with a fluoro group at the 2-position and methoxy groups at the 4- and 5-positions. This particular arrangement of functional groups imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The presence of the fluoro atom, in particular, has been shown to enhance metabolic stability and binding affinity in many drug candidates.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their potential advantages in drug design. The fluorine atom can influence the pharmacokinetic properties of a molecule, including its solubility, lipophilicity, and metabolic clearance. Additionally, fluorine substitution can improve the binding affinity of a drug candidate to its target protein, leading to more effective therapeutic outcomes. 2-Fluoro-4,5-dimethoxybenzoic acid exemplifies these benefits and has been studied as a precursor in the synthesis of various bioactive molecules.

One of the most compelling areas of research involving 2-fluoro-4,5-dimethoxybenzoic acid is its application in the development of anticancer agents. Fluorinated benzoic acids have shown promise in inhibiting key enzymes involved in tumor growth and progression. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of enzymes such as tyrosine kinases and proteases, which are often overexpressed in cancer cells. The methoxy groups in 2-fluoro-4,5-dimethoxybenzoic acid further enhance its potential as a pharmacophore by providing additional sites for interaction with biological targets.

The synthesis of 2-fluoro-4,5-dimethoxybenzoic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include fluorination of appropriately substituted benzoic acids followed by methylation at the desired positions. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in medicinal chemistry programs.

In addition to its role in anticancer research, 2-fluoro-4,5-dimethoxybenzoic acid has been explored for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial and fungal species by interfering with essential metabolic pathways. Furthermore, its ability to modulate inflammatory responses makes it a candidate for developing novel therapeutics for chronic inflammatory diseases.

The pharmacological evaluation of 2-fluoro-4,5-dimethoxybenzoic acid has revealed several interesting characteristics. In vitro studies have shown that it can exhibit potent activity against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Animal models have further supported these findings, demonstrating that administration of this compound can reduce tumor growth and improve survival rates in cancer-bearing hosts. These preclinical results warrant further investigation into its potential as a clinical therapeutic agent.

The chemical properties of 2-fluoro-4,5-dimethoxybenzoic acid, such as its solubility and stability under various conditions, also play a crucial role in determining its suitability for pharmaceutical applications. The compound is generally stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Its solubility profile suggests that it may be suitable for formulation into oral or injectable dosage forms, depending on further optimization.

The growing body of research on fluorinated benzoic acids underscores their importance as building blocks in drug discovery. As our understanding of structure-activity relationships continues to evolve, compounds like 2-fluoro-4,5-dimethoxybenzoic acid will remain valuable tools for developing innovative therapies across multiple disease areas. Future studies may focus on optimizing synthetic routes to improve yield and scalability while exploring new derivatives with enhanced biological activity.

In conclusion, 2-fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4) is a versatile fluorinated aromatic carboxylic acid with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. Continued investigation into this compound promises to yield new insights into drug design principles and contribute to advancements in medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79474-35-4)2-Fluoro-4,5-dimethoxybenzoic acid
A864851
Purity:99%
Quantity:5g
Price ($):262.0
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